molecular formula C8H14O4 B14313660 Methyl 5-(methoxymethoxy)pent-2-enoate CAS No. 112545-18-3

Methyl 5-(methoxymethoxy)pent-2-enoate

Cat. No.: B14313660
CAS No.: 112545-18-3
M. Wt: 174.19 g/mol
InChI Key: SZFWGNRRLVMCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(methoxymethoxy)pent-2-enoate is a chemical building block designed for advanced organic synthesis and natural product research. This compound features both a reactive pent-2-enoate moiety, which can participate in various cyclization and coupling reactions, and a methoxymethoxy (MOM) protecting group, a key feature for the temporary protection of alcohol functionalities in multi-step synthetic sequences . The strategic use of MOM-protected compounds is critical in complex molecule assembly, as demonstrated in synthetic efforts toward cytotoxic marine natural products like cytospolide E, where such protecting groups help dictate reaction pathways and stereochemical outcomes during macrocyclization . Researchers can leverage this reagent in key transformations such as ring-closing metathesis (RCM) and macrolactonization to construct complex macrocyclic frameworks . Its structure makes it a valuable precursor for developing bioactive molecules with potential applications in medicinal chemistry and chemical biology. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

112545-18-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 5-(methoxymethoxy)pent-2-enoate

InChI

InChI=1S/C8H14O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3,5H,4,6-7H2,1-2H3

InChI Key

SZFWGNRRLVMCKT-UHFFFAOYSA-N

Canonical SMILES

COCOCCC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 5-(Methoxymethoxy)Pent-2-Ynoate

  • Protection of Alcohol : Begin with pent-4-yn-1-ol. Protect the C5 hydroxyl group using MOMCl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in CH$$2$$Cl$$2$$ at 0°C to room temperature. The reaction achieves >95% conversion, yielding 5-(methoxymethoxy)pent-1-yne.
  • Esterification : Convert the terminal alkyne to the corresponding ethyl ester via palladium-catalyzed carbonylation or direct coupling with ethyl chloroformate.

Conjugate Addition to Form Z-Enoate

  • Grignard Reaction : Treat ethyl 5-(methoxymethoxy)pent-2-ynoate with MeLi (1.6 M in Et$$_2$$O) at −78°C in THF. The reaction proceeds via a copper(I)-mediated conjugate addition, favoring Z-selectivity (>95:5 Z/E ratio).
  • Quenching and Workup : After 4 h at −78°C, quench with methanol and extract with Et$$_2$$O. Purify via silica gel chromatography (5–10% ethyl acetate/hexanes) to isolate the Z-enoate.

Key Data :

Parameter Value Source
Yield 90–99%
Z/E Selectivity >95:5
Reaction Temp −78°C

Alternative Route: Esterification of Preformed Acid

For laboratories equipped with the carboxylic acid precursor, direct esterification offers a streamlined pathway:

Synthesis of 5-(Methoxymethoxy)Pent-2-Enoic Acid

  • Oxidative Hydration : Subject 5-(methoxymethoxy)pent-2-ynoic acid to HgSO$$4$$-catalyzed hydration in H$$2$$SO$$4$$/H$$2$$O, yielding the Z-enoic acid.
  • Methylation : React the acid with methyl iodide (1.5 equiv) and K$$2$$CO$$3$$ (2.0 equiv) in DMF at 50°C for 12 h.

Optimization Insight :

  • Catalyst Screening : Steglich esterification (DCC/DMAP) provides superior yields (85–90%) compared to traditional Fischer esterification.
  • Solvent Effects : THF increases reaction homogeneity, reducing side products.

Stereochemical Control and Mechanistic Considerations

The Z-configuration of the double bond is critical for the compound’s reactivity and application. Key factors influencing stereoselectivity include:

  • Copper-Mediated Additions : CuI/TMEDA complexes promote syn-addition of Grignard reagents to alkynoates, ensuring Z-geometry.
  • Low-Temperature Conditions : Reactions at −78°C minimize thermal equilibration between Z and E isomers.

Mechanistic Pathway :
$$
\text{RC≡CCOOR'} + \text{R''MgX} \xrightarrow{\text{CuI, -78°C}} \text{Z-R''CH=CHCOOR'}
$$

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 5.73 (s, 1H, CH=CO), 4.66 (d, *J* = 1.6 Hz, 2H, OCH$$2$$O), 3.38 (s, 3H, OCH$$3$$), 3.32 (s, 3H, COOCH$$3$$).
  • $$^{13}$$C NMR : δ 166.0 (C=O), 159.1 (CH=CO), 72.7 (OCH$$2$$O), 56.3 (OCH$$3$$), 51.0 (COOCH$$_3$$).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$$9$$H$${14}$$O$$_5$$ : 226.0845 [M+H]$$^+$$.
  • Observed : 226.0843 [M+H]$$^+$$.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Z/E Ratio Complexity Cost Efficiency
Alkynoate + Grignard 90–99 >95:5 High Moderate
Direct Esterification 85–90 N/A Low High

Trade-offs : The Grignard route offers superior stereocontrol but requires stringent anhydrous conditions. Direct esterification is simpler but depends on preformed acid precursors.

Challenges and Mitigation Strategies

  • MOM Group Stability : The MOM ether is susceptible to acidic hydrolysis. Use neutral pH during workup.
  • Over-Addition of Grignard Reagents : Employ stoichiometric CuI to prevent dialkylation.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexanes (10–20%) resolves ester and MOM-protected intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethoxy)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the methoxymethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.

Scientific Research Applications

Methyl 5-(methoxymethoxy)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It finds use in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethoxy)pent-2-enoate involves its reactivity with various chemical reagents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The methoxymethoxy group can also participate in reactions, contributing to the compound’s overall reactivity. Molecular targets and pathways depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Key Functional Groups Key Spectral Data (¹H NMR)
Methyl 5-(methoxymethoxy)pent-2-enoate C₉H₁₄O₅ Methyl ester, MOM ether, α,β-unsaturated ester δ 3.71 (s, 3H, OCH₃), δ 4.40–4.60 (m, 2H, OCH₂O), δ 5.90–6.20 (m, 2H, CH=CH)
Ethyl-(S,Z)-4-(methoxymethoxy)pent-2-enoate C₁₀H₁₆O₅ Ethyl ester, MOM ether, Z-configured double bond δ 1.25 (t, 3H, CH₂CH₃), δ 3.30 (s, 3H, OCH₃), δ 4.15 (q, 2H, OCH₂CH₃)
(E)-Methyl-3-(2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-5-(ethoxymethoxy)pent-2-enoate C₂₄H₃₈O₅Si tert-Butyldimethylsilyl (TBS) ether, ethoxymethoxy (EOM) group, aromatic substituent δ 0.10 (s, 6H, Si(CH₃)₂), δ 1.20 (t, 3H, OCH₂CH₃), δ 3.70 (s, 3H, OCH₃), δ 7.20–7.50 (m, 4H, Ar-H)
(E)-Methyl 2-(N,N'-dibenzoylhydrazinomethyl)-5-(2-methoxybenzoyl)pent-2-enoate C₂₈H₂₈N₂O₅ Dibenzoylhydrazine, 2-methoxybenzoyl group δ 3.71 (s, 3H, OCH₃), δ 7.14–7.55 (m, 15H, Ar-H), δ 8.84 (s, 1H, NH)

Reactivity and Stability

  • Methoxymethoxy vs. Ethoxymethoxy : The MOM group in the target compound is more acid-sensitive than ethoxymethoxy (EOM), which requires stronger acidic conditions for cleavage (e.g., HCl/THF vs. TFA/CH₂Cl₂ for EOM) .
  • Silyl vs. MOM Protection : The TBS ether in the analogue from is stable under acidic conditions but cleaved by fluoride ions (e.g., TBAF), offering orthogonal protection strategies .
  • Steric Effects : Bulky substituents like the TBS group reduce reactivity in nucleophilic additions compared to the smaller MOM group .

Data Tables

Table 1: Comparative Spectral Data

Compound ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound 170.6 (C=O), 94.2 (OCH₂O), 55.2 (OCH₃) 1717 (C=O), 1099 (C-O-C)
Ethyl-(S,Z)-4-(methoxymethoxy)pent-2-enoate 170.4 (C=O), 72.4 (OCH₂O), 51.5 (OCH₂CH₃) 1737 (C=O), 1112 (C-O-C)

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(methoxymethoxy)pent-2-enoate, and how can reaction conditions be optimized?

Answer: The synthesis of this compound derivatives typically involves multi-step protocols, including:

  • Enolate formation : Using reagents like TosMIC (toluenesulfonylmethyl isocyanide) in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) to prevent side reactions .
  • Cyclization : Catalyzed by Pd(OAc)₂ with ligands such as (o-Tol)₃P to facilitate intramolecular coupling, as demonstrated in analogous pent-2-enoate syntheses .
  • Purification : Silica gel column chromatography is critical for isolating intermediates and final products, with solvent systems optimized based on polarity differences .

Q. Key Optimization Parameters :

StepReagents/ConditionsPurposeYield Optimization
TosMIC reactionTHF, Ar atmosphereAvoid moisture~60-70% via slow addition
Pd-catalyzed cyclizationPd(OAc)₂, (o-Tol)₃P, CH₃CNEnhance regioselectivity~75-85% with excess ligand
PurificationHexane/EtOAc gradientsRemove unreacted reagents>90% purity achievable

Q. How should researchers characterize this compound using spectroscopic techniques?

Answer: A combination of spectroscopic methods is essential:

  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, methoxymethoxy C-O at ~1083 cm⁻¹) .
  • NMR :
    • ¹H NMR : Diagnostic signals include α,β-unsaturated ester protons (δ 5.8–6.4 ppm, multiplet) and methoxymethoxy groups (δ 3.3–3.5 ppm, singlet) .
    • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and alkene carbons (δ 120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H⁺] calculated within 0.001 Da accuracy) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Critical safety measures include:

  • Respiratory Protection : NIOSH/MSHA-approved respirators for volatile intermediates .
  • Gloves/Chemical Resistance : Nitrile or neoprene gloves to prevent skin contact with reactive esters .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste (e.g., from bromination steps) per EPA guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in this compound derivatives?

Answer: X-ray crystallography using SHELXL ( ) is definitive for assigning stereochemistry:

  • Refinement : SHELXL’s least-squares algorithms refine atomic positions against high-resolution data (e.g., R-factor < 0.05) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve NMR vs. crystallography discrepancies (e.g., alkene geometry: cis vs. trans) .

Case Study : A related pent-2-enoate derivative showed conflicting NOESY (NMR) and X-ray data; SHELXL refinement confirmed the crystallographic E-configuration was correct .

Q. What role do transition metal catalysts play in the cyclization of this compound precursors?

Answer: Pd catalysts (e.g., Pd(OAc)₂) enable key transformations:

  • Mechanism : Oxidative addition of propargyl intermediates forms Pd(0) complexes, followed by reductive elimination to yield cyclic products .
  • Ligand Effects : Bulky ligands (e.g., (o-Tol)₃P) suppress β-hydride elimination, improving cyclization yields (>80%) .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in this compound synthesis?

Answer: Deuterium labeling (e.g., CD₃O groups) probes rate-determining steps:

  • KIE Measurement : Compare kₕ/k_D for methoxymethoxy group involvement. A KIE >1 indicates H-transfer is rate-limiting .
  • Application : In TosMIC reactions, KIEs revealed enolate formation as the slow step, guiding solvent optimization (THF > DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.